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molecular formula C8H17NO2 B8364131 2-(4-Piperidyl)propan-1,2-diol

2-(4-Piperidyl)propan-1,2-diol

Cat. No. B8364131
M. Wt: 159.23 g/mol
InChI Key: GLSVKJBMRJQQCE-UHFFFAOYSA-N
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Patent
US04542132

Procedure details

A solution of 2-(4-pyridyl)propane-1,2-diol (2.0 g) in acetic acid (30 cm3) was hydrogenated over platinum oxide (0.10 g) at 60° and 60 p.s.i. pressure for 16 hours. The catalyst was removed by filtration through "Avicel" and volatile material was removed in vacuo to afford 2-(4-piperidyl)propan-1,2-diol (2.1 g). (Crude acetate salt, oil).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([OH:11])([CH3:10])[CH2:8][OH:9])=[CH:3][CH:2]=1>C(O)(=O)C.[Pt]=O>[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([OH:11])([CH3:10])[CH2:8][OH:9])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=CC=C(C=C1)C(CO)(C)O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through "Avicel" and volatile material
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1CCC(CC1)C(CO)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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